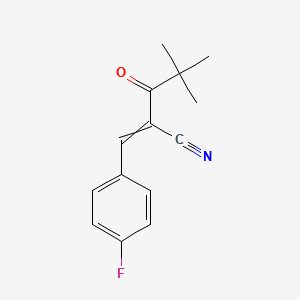

![molecular formula C11H13N3O3S2 B2656893 N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide CAS No. 2034530-27-1](/img/structure/B2656893.png)

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide” is a compound that belongs to the class of thieno[3,2-d]pyrimidin-4-amines . These compounds have been reported to inhibit Cytochrome bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-amines, including “this compound”, has been reported in the literature . The synthesis involves the use of iminophosphorane, which is a promising building block for the synthesis of nitrogen heterocycles .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a thieno[3,2-d]pyrimidin-4-amine core . The structure–activity relationship (SAR) of these compounds has been studied, and it has been found that the antitumor activity of the synthesized compounds is significantly affected by the lipophilicity of the substituent at the 2-,4- or 7-position for the 4H-chromenes, and 5,8-position or fused pyrimidine ring at 2,3-positions for 5H-chromeno .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” involve the use of iminophosphorane . The carbodiimides obtained from reactions of iminophosphorane with aromatic isocyanates are reacted with secondary amines to give the desired product .科学的研究の応用

Antibacterial and Anticancer Applications

- Antibacterial Activity : A study by Azab, Youssef, and El-Bordany (2013) focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety, aiming to develop effective antibacterial agents. They reported that certain synthesized compounds demonstrated high antibacterial activities (Azab, Youssef, & El-Bordany, 2013).

- Anticancer Activity : Huang et al. (2020) synthesized and evaluated N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide for its antiproliferative activity. They found that this compound showed promising anticancer activity against various human cancer cell lines (Huang et al., 2020).

Inhibiting Pathogenic Microorganisms

- Inhibiting Opportunistic Pathogens : Gangjee et al. (2007) discussed the synthesis of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as potential inhibitors of dihydrofolate reductase (DHFR) and as antitumor agents. Some analogues were potent inhibitors of DHFR from pathogens causing opportunistic infections (Gangjee et al., 2007).

Antiallergy and Antifungal Applications

- Antiallergy Agents : Temple et al. (1979) synthesized a series of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylic acid derivatives, which exhibited oral activity in the rat passive cutaneous anaphylaxis test as antiallergenic agents (Temple et al., 1979).

- Antifungal Activity : Hafez, El-Gazzar, and Zaki (2016) synthesized compounds from thieno[3,2-d]pyrimidines, demonstrating that some showed potent antimicrobial activities, with one compound displaying higher antifungal activity than the standard ketoconazole (Hafez, El-Gazzar, & Zaki, 2016).

作用機序

The mechanism of action of “N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide” involves the inhibition of Cytochrome bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis . All compounds displayed activity against M. bovis BCG and the M. tuberculosis clinical isolate strain N0145 with ATP IC 50 values from 6 to 54 μM in the presence of Q203 only, as expected from a Cyt-bd inhibitor .

将来の方向性

The future directions for the research on “N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide” could involve further exploration of its potential as a drug target in Mycobacterium tuberculosis . Additionally, further studies could be conducted to optimize the synthesis process and to explore the structure-activity relationships of these compounds .

特性

IUPAC Name |

N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3S2/c15-11-10-9(3-6-18-10)12-7-14(11)5-4-13-19(16,17)8-1-2-8/h3,6-8,13H,1-2,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGXHXMFPEGIPNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCCN2C=NC3=C(C2=O)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

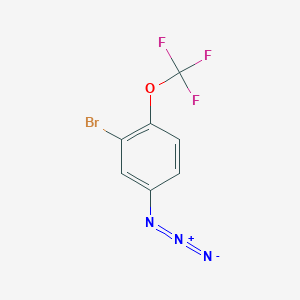

![5-(4-Fluorophenyl)-4-(4-(2-fluorophenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2656811.png)

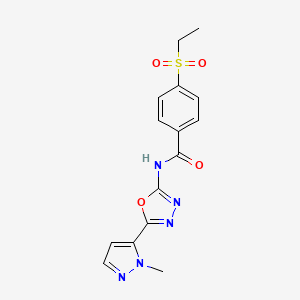

![N-(2-ethoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2656813.png)

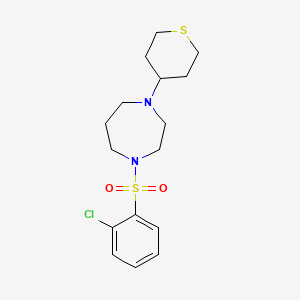

![3-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyrazine-2-carbonitrile](/img/structure/B2656815.png)

![[(2R)-1-benzylpiperidin-2-yl]methanamine](/img/structure/B2656818.png)

![3-(2-chlorophenyl)-5-methyl-N-(3-morpholinopropyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2656821.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2656824.png)

![5-(4-(diethylamino)phenyl)-2-(methylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2656826.png)

![6-(3-chlorophenyl)-2-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B2656827.png)

![3-chloro-4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2656830.png)

![3-(4-Methoxyphenyl)-5-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2656832.png)